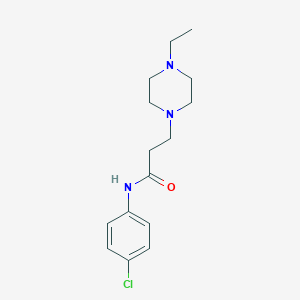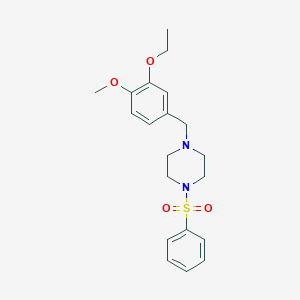
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been used as a tool compound to study the role of the NMDA receptor in various physiological and pathological conditions.
Mécanisme D'action
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is permeable to calcium ions, and its activation is critical for synaptic plasticity and learning and memory processes in the brain. By blocking the NMDA receptor, N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide can modulate the excitability of neurons and affect various physiological and pathological processes.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to block the NMDA receptor-mediated calcium influx, which can affect the release of neurotransmitters and the activation of downstream signaling pathways. N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has also been shown to affect the expression of various genes and proteins that are involved in synaptic plasticity and learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has several advantages as a tool compound for studying the NMDA receptor. It is a selective antagonist of the NMDA receptor and does not affect other glutamate receptors. It can be easily synthesized and is commercially available. However, N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. It can also affect other receptors and ion channels at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide and the NMDA receptor. One direction is to study the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective antagonists of the NMDA receptor that can be used in clinical settings. Additionally, the role of the NMDA receptor in various psychiatric disorders such as depression and schizophrenia needs to be further elucidated.
Méthodes De Synthèse
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide can be synthesized by reacting 4-chlorobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-chloropropanoic acid to yield N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide. The synthesis of N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been optimized by various research groups, and different methods have been reported in the literature.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to block the NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a brain region that is critical for learning and memory processes. N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has also been used to study the role of the NMDA receptor in pain perception, depression, and schizophrenia.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
|---|---|
Formule moléculaire |
C15H22ClN3O |
Poids moléculaire |
295.81 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H22ClN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Clé InChI |
DDWSLGANVLOGSU-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)


![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)